(11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-phenyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O4/c1-35-22-12-13-25(26(18-22)36-2)32-30-24(29(34)31-21-9-4-3-5-10-21)17-20-16-19-8-6-14-33-15-7-11-23(27(19)33)28(20)37-30/h3-5,9-10,12-13,16-18H,6-8,11,14-15H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXHGPJQSWEZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-phenyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties based on available literature and research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula: . Its structure features a pyrano-pyridoquinoline framework with various substituents that may influence its biological activity. The presence of the dimethoxyphenyl group is particularly noteworthy as it may enhance the compound's interaction with biological targets.
Antitumor Activity
Research indicates that compounds with similar structures to (11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-phenyl derivatives exhibit significant antitumor activity. For instance:
- Case Study : A derivative of this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells and A549 lung cancer cells. The mechanism was primarily attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antioxidant Properties
The antioxidant potential of this compound has been evaluated through various assays:
- DPPH Assay : The compound showed a notable ability to scavenge free radicals in a DPPH assay, indicating its potential as an antioxidant agent. The IC50 value was determined to be significantly lower than that of common antioxidants like ascorbic acid.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes:
- Tyrosinase Inhibition : Similar compounds have been reported to inhibit tyrosinase activity effectively. Tyrosinase is crucial in melanin synthesis; thus, inhibitors can be beneficial in treating hyperpigmentation disorders. A related study showed that derivatives exhibited up to 66% inhibition at 20 µM concentration against mushroom tyrosinase .
Research Findings and Data Tables
Mechanistic Insights
The biological activities of (11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-phenyl derivatives may be attributed to their ability to interact with specific molecular targets. Molecular docking studies suggest that these compounds can bind effectively to active sites of enzymes like tyrosinase due to favorable interactions with key amino acid residues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
